Hemoglobin Bab-Saadoun is a rare variant of human hemoglobin characterized by a specific mutation in the beta globin chain. It was first identified in a young Arabian boy from Tunisia, where it was noted that neither parent possessed this variant, indicating a spontaneous mutation. The defining feature of Hemoglobin Bab-Saadoun is a substitution at position 48 of the beta chain, where leucine is replaced by proline (designated as β248(CD7)Leu→Pro). This mutation occurs in the interhelical CD segment of the protein structure, which is crucial for maintaining the stability of the hemoglobin molecule. Studies suggest that this variant does not lead to hemolytic anemia, despite its instability under certain conditions such as heat and isopropanol .
Hemoglobin Bab-Saadoun is classified under abnormal hemoglobin variants. It falls within the broader category of hemoglobinopathies, which are disorders caused by mutations in the globin chains of hemoglobin. The classification can be detailed as follows:
The synthesis of Hemoglobin Bab-Saadoun involves genetic expression regulated by the beta globin gene. The specific mutation arises from an A to T transversion at the sixth codon of the beta globin gene, leading to the substitution of leucine with proline at the specified position .
Hemoglobin Bab-Saadoun retains a tetrameric structure typical of human hemoglobins, consisting of two alpha and two beta chains. The structural alteration due to the leucine-to-proline substitution affects the protein's conformational stability.
The mechanism by which Hemoglobin Bab-Saadoun functions parallels that of normal hemoglobins but is modified by its structural instability.
Research indicates that while Hemoglobin Bab-Saadoun can perform basic functions of oxygen transport, its efficiency may be compromised compared to standard variants due to instability .
Hemoglobin Bab-Saadoun primarily serves as a subject of scientific research rather than having direct clinical applications. Its study contributes to understanding hemoglobinopathies and genetic mutations affecting hemoglobin synthesis.
Hemoglobin Bab-Saadoun (Hb Bab-Saadoun) was first identified in 1992 during a clinical investigation of a young Arabian boy residing in Tunisia. The variant was named after its discoverer or the geographical region of identification, following conventional hemoglobin variant nomenclature practices. This case was scientifically noteworthy because the variant appeared as a de novo mutation, as neither parent carried the abnormal hemoglobin, indicating a spontaneous genetic event rather than inherited transmission. The initial characterization documented the variant's biochemical properties and mild instability through heat and isopropanol stability tests. The variant was isolated using parachloromercuribenzoate precipitation due to its unique physicochemical properties [1].
Table 1: Discovery Profile of Hb Bab-Saadoun
Characteristic | Detail |
---|---|
Year Reported | 1992 |
Population | Arabian Tunisian |
Index Case | Young male child |
Inheritance Pattern | Spontaneous mutation (non-parental) |
Identification Method | Heat/isopropanol stability tests, parachloromercuribenzoate precipitation |
Hb Bab-Saadoun is classified as a structural hemoglobin variant resulting from a point mutation in the β-globin gene (HBB), specifically distinguished from thalassemias (which involve reduced globin chain production). It falls under the subcategory of unstable hemoglobin variants due to its molecular instability under stress conditions, though it does not produce significant hemolytic anemia. The variant's molecular pathology stems from an amino acid substitution at a critical position within the β-globin chain, disrupting the normal architecture of the hemoglobin tetramer. Unlike sickle cell hemoglobin (HbS) or hemoglobin C (HbC), Hb Bab-Saadoun does not alter hemoglobin's oxygen-binding affinity or promote polymerization. Its primary effect is conformational destabilization rather than functional alteration of oxygen transport [1] [5].
Hb Bab-Saadoun exhibits an extremely restricted global distribution, with primary documentation limited to Tunisia and possibly neighboring North African populations. As a rare variant, its population frequency remains unquantified in large-scale epidemiological studies, contrasting sharply with prevalent hemoglobinopathies like HbS (sickle cell) or β-thalassemia in Arab populations. Tunisia's hemoglobinopathy spectrum shows considerable diversity due to historical population migrations and high consanguinity rates (approximately 33%), creating a genetic landscape where rare variants can persist or emerge. While beta-thalassemia (carrier frequency ~2.21%) and HbS (carrier frequency ~1.89%) represent the predominant hemoglobinopathies in Tunisia, variants like Hb Bab-Saadoun contribute to the complex molecular heterogeneity observed in the region. No significant clusters have been reported outside Tunisia, reinforcing its status as a regionally specific variant [4] [5].
Table 2: Regional Prevalence of Hemoglobin Variants in North Africa
Variant | Prevalence in Tunisia | Prevalence in Neighboring Regions | Clinical Severity |
---|---|---|---|
Hb Bab-Saadoun | Extremely rare (single case documented) | Not reported | Mild |
HbS (Sickle Cell) | ~1.89% carrier rate | Widespread in Western/Middle Africa | Severe to moderate |
Beta-thalassemia | ~2.21% carrier rate | Common in Northern/Western Africa | Variable (mild-severe) |
HbC | Rare, documented in compound heterozygotes | Focal in West Africa | Generally mild |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1